Evidence Item 1: Structural Scaffold Differentiation—Bicyclo[3.2.1]octanoid vs. Benzofuran Neolignans
Kadsurenin L possesses a rigid bicyclo[3.2.1]octanoid core (macrophyllin-type) that is structurally distinct from the benzofuran scaffold of the prototypical PAF antagonist kadsurenone [1]. This architectural difference constrains the spatial presentation of the 3,4-dimethoxyphenyl and acetate substituents, which are critical for receptor interaction. While kadsurenone achieves a Ki of 38.8 nM at the PAF receptor, the bicyclo[3.2.1]octanoid series exhibits a different potency range [2].
| Evidence Dimension | Core chemical scaffold |
|---|---|
| Target Compound Data | Bicyclo[3.2.1]octanoid (macrophyllin-type) neolignan with acetate ester at C-8 |
| Comparator Or Baseline | Kadsurenone: benzofuran neolignan scaffold |
| Quantified Difference | Scaffold class difference; benzofuran Ki = 3.88 × 10⁻⁸ M; bicyclo[3.2.1]octanoid series potency ranges from 5.1 μM (kadsurenin C) to 'significant' (kadsurenin L) in ³H-PAF binding assay |
| Conditions | ³H-PAF receptor binding assay using rabbit platelet membranes |
Why This Matters
Scaffold class dictates pharmacophore geometry and binding mode; procurement for SAR studies must specify the bicyclo[3.2.1]octanoid subclass to maintain experimental consistency.
- [1] Ma Y, Han GQ, Wang YY. Studies on PAF antagonistic bicyclo(3,2,1) octanoid neolignans from Piper kadsura. Yao Xue Xue Bao. 1993;28(3):207-211. PMID: 8368081. View Source
- [2] Shen TY, Hwang SB, Chang MN, et al. The isolation and characterization of kadsurenone from Haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor. In: New Trends in Lipid Mediators Research. Karger; 1989. View Source
